Home > Products > Screening Compounds P39017 > N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide - 1797814-88-0

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide

Catalog Number: EVT-2993065
CAS Number: 1797814-88-0
Molecular Formula: C15H18N4O
Molecular Weight: 270.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BIO-7488

Compound Description: BIO-7488 is a potent, selective, and CNS-penetrant inhibitor of Interleukin receptor-associated kinase 4 (IRAK4) []. IRAK4 plays a crucial role in the innate immune system, regulating the production of inflammatory cytokines and chemokines. BIO-7488 has shown promising results in preclinical studies as a potential therapeutic agent for treating ischemic stroke and other neuroinflammatory conditions.

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: This compound [] exhibits promising antiproliferative activity against several human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45). Its crystal structure, determined using X-ray diffraction, provides insights into its molecular geometry and interactions.

(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: This compound [], with a determined crystal structure, is characterized by its pyrimidine ring substituted at the 4-position. The presence of trifluoromethyl groups introduces significant lipophilicity, potentially influencing its pharmacokinetic properties.

4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)- methyl)pyrimidin-4-yl)benzamide

Compound Description: This compound [] features a pyrimidine ring substituted at the 4-position and has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy, along with mass spectrometry and elemental analysis. Its crystal structure, determined through X-ray diffraction, reveals its molecular packing and intermolecular interactions.

N-(3,4-dimetoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

Compound Description: Epirimil [] is a promising anticonvulsant compound with a multifactor mechanism of action. It has been shown to be effective in models of PTZ-induced seizures in rats and MES-induced seizures in mice. Epirimil displays low toxicity and minimal impact on the psycho-emotional state of laboratory animals.

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective inhibitor of Janus Kinase 1 (JAK1) []. JAK1 plays a critical role in cytokine signaling, and its constitutive activation is associated with various diseases. AZD4205 has demonstrated promising preclinical antitumor activity, particularly when combined with the EGFR inhibitor osimertinib, in a xenograft model of non-small cell lung cancer.

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound [] features a pyridazinone ring, a six-membered heterocyclic ring similar in structure to pyrimidine, differing by the presence of a second nitrogen atom adjacent to the first in the ring. Its crystal structure reveals the presence of C—H⋯N and C—H⋯O contacts that contribute to its molecular packing.

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound [] is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound [] is a potent and selective histone deacetylase (HDAC) inhibitor, demonstrating promising anticancer activity. It effectively inhibits class I HDAC isoforms and exhibits potent antiproliferative effects against the human myelodysplastic syndrome cell line (SKM-1).

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound [] showcases a pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic system incorporating a pyrimidine ring. Its crystal structure reveals a nearly orthogonal orientation between the exocyclic N atom environment and the plane of the bicyclic system.

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases []. It exhibits significant antitumor activity in vivo, particularly in bladder cancer xenograft models overexpressing wild-type FGFR3, highlighting its potential as an anticancer agent.

2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid (N70)

Compound Description: N70 [] is a thienopyridine-based inhibitor that targets KDM5 histone lysine demethylases. This compound exhibits αKG-competitive inhibition and binds to the catalytic domain of KDM5A.

N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide

Compound Description: This benzamide derivative [] exhibits high binding affinity for the metabotropic glutamate 1 (mGlu1) receptor (Ki = 13.6 nM) and serves as a precursor for developing PET imaging agents targeting mGlu1 in the brain.

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

Compound Description: This compound [] features a pyrimidine ring with a unique sulfur linker connecting it to a sulfonamide group. The crystal structure reveals its conformational features and the presence of an intramolecular π–π stacking interaction.

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate (4)

Compound Description: This compound [] acts as a versatile building block in synthesizing diverse heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. Its structure incorporates an enamino ester moiety, providing a reactive site for cyclization reactions.

2-Cyano-N-(2,6-dimethoxypyrimidin-4-yl)-3-[4-(dimethylamino)phenyl]acrylamide

Compound Description: This compound [] exhibits electronic polarization within its structure, as evidenced by its bond distances. It forms centrosymmetric dimers through π-π stacking interactions, contributing to its crystal packing.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor specifically designed for topical ocular delivery []. It has shown efficacy in rodent models of choroidal neovascularization and has been investigated as a potential non-invasive therapy for neovascular age-related macular degeneration.

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene) benzenamine derivatives

Compound Description: This series of compounds [] exhibit antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. The presence of chloro, nitro, and methoxy groups at the para position of the benzene moiety significantly influences their antifungal potency.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This complex molecule [] acts as a dual inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). It has shown potential as an anticancer agent, particularly for non-small cell lung cancer (NSCLC), including cases with brain metastases.

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine

Compound Description: This compound [] has been investigated as a potential precursor for designing drugs against chronic myeloid leukemia (CML). Its crystal structure reveals key interactions, including π-π stacking, contributing to its crystalline ordering.

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide ([(11)C]4)

Compound Description: This compound [] serves as a PET ligand for imaging and quantifying the metabotropic glutamate 1 (mGlu1) receptor in the brain. It exhibits high specific binding to mGlu1 in rat and monkey brains, making it a valuable tool for studying mGlu1 function in vivo.

3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

Compound Description: U-47700 [] is a potent synthetic opioid that acts as a μ-opioid receptor agonist. Despite not reaching clinical trials, it has emerged as a new psychoactive substance (NPS) associated with severe adverse effects, including fatalities.

Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

Compound Description: This compound [], characterized by X-ray crystallography, exists as a racemic mixture, meaning it comprises equal amounts of both enantiomers. It features a pyrimidine ring and a tetrahydrofuran ring linked through a pyrazole moiety.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib freebase)

Compound Description: This entry refers to the freebase form of Imatinib [], a well-known tyrosine kinase inhibitor used to treat leukemia. The crystal structure of the freebase form provides valuable information about its molecular conformation and interactions.

6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate

Compound Description: This compound [] exemplifies a pyrimidinone ring system with a dimethylamino substituent. Its crystal structure reveals a network of hydrogen bonds, forming sheets with distinct ring motifs.

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

Compound Description: This complex molecule [] features a pyrrolo[2,3-d]pyrimidine scaffold with a piperidine ring and an oxetane ring. Its crystal structure shows intricate hydrogen bonding patterns involving water molecules.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 [] is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans due to the inhibition of CYP3A by its metabolite.

(R)-4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine and derivatives

Compound Description: This series of compounds [] are intermediates in the synthesis of Ipatasertib, an anticancer drug candidate. The focus is on the stereoselective synthesis of the (R)-enantiomer.

5-({4-amino-2-((Z)-(2-hydroxybenzylidene) amino) pyrimidin-5-yl} methyl)-2,3,4-trimethoxybenzene and its transition metal complexes

Compound Description: This Schiff base ligand [], derived from pyrimidine, readily forms complexes with transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), and Pt(II). These complexes have been characterized and exhibit antimicrobial activity.

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

Compound Description: This compound [] exhibits promising antibacterial activity against various Gram-positive and Gram-negative bacteria. Its crystal structure, determined through X-ray diffraction, reveals a complex network of hydrogen bonds contributing to its supramolecular assembly.

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This compound [], part of a series of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, exhibits potent antimicrobial activity, surpassing the efficacy of the reference drug Streptomycin. Docking studies suggest it might exert its antimicrobial effects by targeting tRNA (guanine37-N1)-methyltransferase (TrmD), a potential target for novel antibiotics.

3-[(2-Chloroquinolin-3-yl)methyl]pyrimidin-4(3H)ones

Compound Description: This class of compounds [] are synthesized regioselectively using iron nanoparticle-mediated C—N bond formation. The method allows for the introduction of various substituents on the quinoline and pyrimidinone rings.

4-halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol- 2-yl]-N-[(11)C]methylbenzamide ([(11)C]4-6)

Compound Description: This series of compounds [], radiolabeled with carbon-11, are designed for PET imaging of the metabotropic glutamate 1 (mGlu1) receptor in melanoma. They demonstrate high uptake in melanoma tumors with reduced uptake in non-target brain tissues, suggesting their potential as diagnostic tools.

HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)

Compound Description: HNPC-A9229 [] is a novel fungicide that exhibits excellent activity against Puccinia sorghi and Erysiphe graminis, surpassing the potency of several commercial fungicides, including diflumetorim. It has a favorable toxicological profile with low toxicity to rats.

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

Compound Description: FIMX [] is a promising PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1). It demonstrates favorable properties in nonhuman primates, including high brain uptake, specific binding to mGluR1, and suitable kinetics for quantitative analysis.

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24)

Compound Description: Compound 24 [] is a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT) with antiatherosclerotic activity. It demonstrates potent in vitro activity against both aortic and intestinal ACATs.

3-(5-amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles

Compound Description: This series of compounds [] are synthesized using a simple and efficient method under solvent-free conditions. They represent a class of heterocyclic compounds with potential applications in medicinal chemistry.

N,N-dimethyl-N′-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide

Compound Description: This compound [], characterized by X-ray crystallography, features a thieno[2,3-d]pyrimidine ring system fused to a cyclohexene ring. The presence of the formimidamide group provides potential sites for further chemical modifications.

2-(4-((2-amino-4-methyl-6-(pentylamino)pyrimidin-5-yl)methyl)phenyl)acetic acid and its salts

Compound Description: This compound [], along with its various salts, represents a series of py

Properties

CAS Number

1797814-88-0

Product Name

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methylbenzamide

Molecular Formula

C15H18N4O

Molecular Weight

270.336

InChI

InChI=1S/C15H18N4O/c1-11-6-4-5-7-13(11)14(20)17-10-12-8-9-16-15(18-12)19(2)3/h4-9H,10H2,1-3H3,(H,17,20)

InChI Key

YUDABVYKMSYFLS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.